molecular formula C17H24N2O2 B14000614 4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol CAS No. 54595-98-1

4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol

Cat. No.: B14000614
CAS No.: 54595-98-1
M. Wt: 288.4 g/mol
InChI Key: ICMJMKOIRYHDBC-UHFFFAOYSA-N
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Description

4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol is a complex organic compound featuring a piperidine ring, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 3,4-Dihydro-2H-pyran derivatives

Uniqueness

4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

54595-98-1

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C17H24N2O2/c1-16(2)12-21-15(18-16)13-6-4-5-7-14(13)17(20)8-10-19(3)11-9-17/h4-7,20H,8-12H2,1-3H3

InChI Key

ICMJMKOIRYHDBC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2C3(CCN(CC3)C)O)C

Origin of Product

United States

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